molecular formula C21H19N2NaO3 B12688141 Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate CAS No. 34851-65-5

Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate

Cat. No.: B12688141
CAS No.: 34851-65-5
M. Wt: 370.4 g/mol
InChI Key: ARVUFEWGKOWABB-UHFFFAOYSA-M
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Description

Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate is an azo compound featuring a 4-butylphenyl substituent, a hydroxyl group at the 3-position, and a sodium counterion. The butyl group distinguishes it from related compounds with sulfonato, chloro, or methyl substituents, likely influencing solubility, binding affinity, and stability .

Properties

CAS No.

34851-65-5

Molecular Formula

C21H19N2NaO3

Molecular Weight

370.4 g/mol

IUPAC Name

sodium;4-[(4-butylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C21H20N2O3.Na/c1-2-3-6-14-9-11-16(12-10-14)22-23-19-17-8-5-4-7-15(17)13-18(20(19)24)21(25)26;/h4-5,7-13,24H,2-3,6H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

ARVUFEWGKOWABB-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate typically involves the azo coupling reaction. This process starts with the diazotization of 4-butylaniline to form the diazonium salt, which is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the desired azo compound.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 0-5°C during diazotization and around 20-25°C during the coupling reaction. The final product is purified through crystallization and filtration.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible cis-trans isomerization under light exposure. This property is utilized in various

Biological Activity

Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate, commonly referred to as an azo dye, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N2NaO3
  • Molecular Weight : 302.29 g/mol

The presence of the azo group (-N=N-) is significant as it is known to influence the biological activity of various compounds, particularly in terms of antioxidant properties and interactions with biological macromolecules.

Mechanisms of Biological Activity

  • Antioxidant Properties : Azo compounds often exhibit antioxidant activity. Research indicates that this compound can scavenge free radicals, thereby potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : Studies have shown that azo dyes can possess antimicrobial properties. The compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial applications.
  • Enzyme Inhibition : Some azo compounds have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes, leading to various biological effects.

Toxicity Profile

The toxicity of this compound has been assessed in various studies. Key findings include:

  • Acute Toxicity : In animal models, the compound exhibited moderate toxicity levels when administered at high doses. For instance, dermal exposure caused skin irritation and systemic effects at concentrations above established safety thresholds.
  • Chronic Effects : Long-term exposure studies indicate potential adverse effects on liver and kidney functions. Notably, repeated oral administration in rats revealed increased liver weights and altered serum biochemistry at higher doses.
Study TypeObservationsDose Level
Acute ToxicitySkin irritation and systemic toxicity>200 mg/kg
Chronic ToxicityIncreased liver weights; altered serum levels60 mg/kg/day (NOEL)

Case Studies

  • Antioxidant Activity Assessment :
    • A study measured the radical scavenging ability of this compound using DPPH assay methods. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
  • Antimicrobial Efficacy :
    • In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent.
  • Toxicological Evaluation :
    • A comprehensive toxicological assessment was conducted using OECD guidelines, revealing serious eye damage in rabbit models upon exposure and moderate skin irritation in dermal studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s 4-butylphenyl group contrasts with substituents in analogous azo derivatives (Table 1). Key differences include:

  • Electron-Withdrawing vs.
  • Hydroxyl Group: The 3-hydroxy moiety, shared with sodium 3-hydroxy-2-naphthoate, facilitates hydrogen bonding and enhances dendrimer binding compared to non-hydroxylated analogs like sodium 2-naphthoate .

Table 1: Structural Comparison of Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate and Analogs

Compound Name Substituent on Phenyl Group Metal Ion Key Features Applications Evidence IDs
This compound 4-butylphenyl Sodium Lipophilic, azo, hydroxyl Hypothetical: Dye/dendrimer host N/A
Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (Pigment Red 48:1) 5-chloro-4-methyl-2-sulphonato Barium Polar, stable pigment Industrial pigment
Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (Pigment Red 52:1) 4-chloro-5-methyl-2-sulphonato Calcium Polar, low solubility Pigment, coatings
Sodium 3-hydroxy-2-naphthoate None Sodium Hydroxyl, hydrophilic Dendrimer binding studies
Manganese 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate 4-chloro-5-methyl-2-sulphonato Manganese Catalytic potential Specialty pigments

Binding Behavior with Dendrimers

Studies on sodium 3-hydroxy-2-naphthoate and sodium 2-naphthoate with G4 PAMAM dendrimers reveal:

  • Enhanced Binding with Hydroxyl Groups : Sodium 3-hydroxy-2-naphthoate binds strongly (2 guests/dendrimer) with ~40 additional weak interactions, attributed to hydrogen bonding and lipophilic core interactions. Sodium 2-naphthoate lacks this hydroxyl group, resulting in weaker binding .
  • Role of Substituents : The target compound’s butyl group may further enhance lipophilic interactions with dendrimer cores, though this remains untested.

Table 2: Dendrimer Binding Behavior of Sodium 3-hydroxy-2-naphthoate vs. Sodium 2-naphthoate

Compound Primary Stoichiometry Weak Binding Guests Interaction Mechanism Evidence IDs
Sodium 3-hydroxy-2-naphthoate 2 guests/dendrimer ~40 Hydrophobic core + H-bonding
Sodium 2-naphthoate 2 guests/dendrimer None Weak hydrophobic interaction

Electronic and Spectral Properties

  • Substituent Impact on Color : Electron-withdrawing groups (e.g., -Cl, -SO₃⁻ in Pigment Red 48:1) redshift absorption spectra, enhancing color intensity. The butyl group’s electron-donating nature may alter the target compound’s UV-Vis profile, though experimental data are lacking .

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